Superior Adherence Rates with Intramuscular Neridronate vs. Oral Alendronate and Risedronate
In a 12-month, randomized, open-label trial, the adherence rate for intramuscular (IM) neridronate was significantly higher compared to oral alendronate and risedronate [1]. This difference is critical for ensuring long-term therapeutic efficacy in chronic conditions.
| Evidence Dimension | 12-month adherence rate (MMAS-4 score ≥3) |
|---|---|
| Target Compound Data | 76.7% |
| Comparator Or Baseline | Alendronate: 47.8% | Risedronate: 48.0% |
| Quantified Difference | Neridronate adherence was 28.9 percentage points higher than alendronate and 28.7 points higher than risedronate (p < 0.05 for both). |
| Conditions | Postmenopausal women (n=87) with rheumatoid arthritis and corticosteroid-induced osteopenia. Neridronate (25 mg IM monthly), Alendronate (70 mg oral weekly), Risedronate (35 mg oral weekly). |
Why This Matters
Higher real-world adherence directly translates to improved patient outcomes and reduces the economic burden associated with treatment failure and fracture risk.
- [1] Muratore, M., et al. (2013). Intramuscular neridronate in patients with rheumatoid arthritis using corticosteroids: evaluation of treatment adherence in a randomized, open-label comparison with other bisphosphonates. Acta Bio-medica: Atenei Parmensis, 84(1), 23–29. View Source
